molecular formula C7H9N3O3S B8574610 N-Ethenyl-5-ethoxy-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide CAS No. 61516-07-2

N-Ethenyl-5-ethoxy-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide

Cat. No. B8574610
Key on ui cas rn: 61516-07-2
M. Wt: 215.23 g/mol
InChI Key: LMMHQFNWWNYBDC-UHFFFAOYSA-N
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Patent
US04067720

Procedure details

1 ml of triethylamine was added to a solution of 14.6 g of 3-hydroxy-5-ethoxy-1,2,4-thiadiazole in 250 ml of isopropyl ether and after 5 minutes, 8 g of vinyl isocyanate were added. The mixture was stirred for 30 minutes at 20° C and was vacuum filtered and the recovered precipitate was washed, dried and crystallized from ethyl acetate to obtain 15 g of 2-(N-vinylcarbamoyl)-5-ethoxy-1,2,4-thiadiazole-3-one melting at 123° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][C:9]1[N:13]=[C:12]([O:14][CH2:15][CH3:16])[S:11][N:10]=1.[CH:17]([N:19]=[C:20]=[O:21])=[CH2:18]>C(OC(C)C)(C)C>[CH:17]([NH:19][C:20]([N:10]1[C:9](=[O:8])[N:13]=[C:12]([O:14][CH2:15][CH3:16])[S:11]1)=[O:21])=[CH2:18]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14.6 g
Type
reactant
Smiles
OC1=NSC(=N1)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(=C)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the recovered precipitate was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)NC(=O)N1SC(=NC1=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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